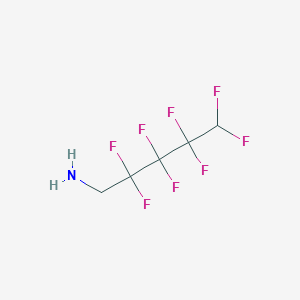

2,2,3,3,4,4,5,5-Octafluoropentan-1-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F8N/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2H,1,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOJCUNXAFRGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F8N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10536168 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-64-7 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,3,3,4,4,5,5 Octafluoropentan 1 Amine and Analogues

Direct Fluorination Approaches

Direct fluorination methods aim to introduce multiple fluorine atoms into a hydrocarbon skeleton. These techniques are powerful but often face challenges in selectivity and control.

Electrochemical fluorination (ECF), also known as electrofluorination, is a cornerstone method for producing perfluorinated organic compounds. wikipedia.org This technique avoids the direct use of hazardous elemental fluorine by generating the fluorinating species in situ. The two primary commercialized ECF processes are the Simons process and the Phillips Petroleum process. wikipedia.org

The Phillips Petroleum process, or CAVE (Carbon Anode Vapor Phase Electrochemical Fluorination), is suited for volatile hydrocarbon precursors. wikipedia.org It employs porous graphite (B72142) anodes in a molten salt electrolyte of potassium fluoride (B91410) in hydrogen fluoride (e.g., KHF₂). wikipedia.org

While powerful for creating perfluoroalkyl chains, ECF can sometimes lead to low yields and molecular fragmentation. wikipedia.orgthieme-connect.de

Table 1: Illustrative Conditions for Electrochemical Fluorination (Simons Process)

| Substrate Example | Product Type | Electrolyte | Anode | Voltage | Key Observation |

|---|---|---|---|---|---|

| Benzene | Perfluorocyclohexane | Anhydrous HF | Nickel | 6.1 V | Principal product is the fully saturated perfluorinated alkane. thieme-connect.de |

| Heptanoyl Chloride | Perfluoroheptanoyl Fluoride | Anhydrous HF | Nickel | 5-8 V | Carboxylic acid derivatives are converted to perfluoroacyl fluorides. |

This table provides general examples of the Simons process to illustrate the conditions and transformations involved in creating perfluoroalkyl chains.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (such as a carbanion or an electron-rich C-H bond) with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, offering greater stability, safety, and ease of handling compared to elemental fluorine. wikipedia.orgorganicreactions.org

These N-F reagents feature electron-withdrawing groups attached to the nitrogen atom, which reduces the electron density on the fluorine, making it electrophilic. wikipedia.org The reactivity of these agents varies significantly, allowing for the selection of a reagent appropriate for a given substrate. rsc.org A quantitative reactivity scale covering eight orders of magnitude has been developed to guide this choice. rsc.org

Common N-F reagents include:

N-Fluorobenzenesulfonimide (NFSI): A highly effective and widely used reagent. wikipedia.org

Selectfluor™ (F-TEDA-BF₄): A cationic reagent known for its high fluorinating power and ease of handling. acsgcipr.org

N-Fluoro-o-benzenedisulfonimide (NFOBS): A neutral reagent synthesized from the corresponding disulfonic acid. wikipedia.org

The direct fluorination of an unactivated C(sp³)-H bond, as would be required to convert a pentane (B18724) derivative to an octafluoropentane chain, is a particularly challenging transformation. However, methods for such reactions are emerging. For instance, a simple and robust method for electrochemical alkyl C-H fluorination has been developed using Selectfluor™ as the fluorine source with carbon-based electrodes. nih.gov Another approach achieves selective electrochemical C(sp³)-H fluorination using the readily available NEt₃⋅3HF as the fluoride source, avoiding more expensive electrophilic fluorine reagents. nih.gov

Table 2: Common Electrophilic N-F Fluorinating Reagents

| Reagent Name | Acronym | Structure | Relative Reactivity/Notes |

|---|---|---|---|

| Selectfluor™ | F-TEDA-BF₄ | Cationic Quinuclidine Derivative | Very powerful, commercially available, and easy to handle. wikipedia.orgacsgcipr.org |

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Powerful and effective, commonly used in synthesis. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF | A neutral N-F reagent. wikipedia.org |

Functionalization of Fluorinated Precursors

A more common and often more controlled strategy for synthesizing 2,2,3,3,4,4,5,5-octafluoropentan-1-amine involves starting with a commercially available or readily synthesized C5 fluorinated building block and converting a terminal functional group into an amine.

A primary route begins with 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. This fluorinated alcohol can be converted to the corresponding amine through several established methods.

The Mitsunobu Reaction: This reaction converts an alcohol into various functional groups, including amines, with an inversion of stereochemistry. wikipedia.org The process involves reacting the alcohol with a nitrogen nucleophile (such as phthalimide (B116566) or an imide), triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The use of phthalimide as the nucleophile results in a protected amine, which can be deprotected (e.g., using hydrazine) to yield the primary amine. This method is advantageous as it proceeds under mild, neutral conditions. alfa-chemistry.com Fluorinated alcohols can be employed as substrates in Mitsunobu couplings. nih.gov

Displacement of Sulfonate Esters: The hydroxyl group of the fluorinated alcohol can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This sulfonate ester can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction, to yield the amine. A patented process describes the synthesis of perfluoroalkylamines by reacting a perfluoroalkylsulfonyl ester with an excess of ammonia under pressure. justia.com

Reductive Amination: The fluorinated alcohol can be oxidized to the corresponding aldehyde (2,2,3,3,4,4,5,5-octafluoropentanal). This aldehyde can then be converted to the primary amine via reductive amination. acsgcipr.org This two-step sequence involves first forming an imine by reacting the aldehyde with ammonia, followed by in-situ reduction using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acsgcipr.org Biomimetic reductive amination procedures have been specifically studied for fluorinated aldehydes and ketones. nih.govacs.org

Aminofluorination is a powerful reaction that introduces both a fluorine atom and an amino group across a double bond in a single step. nih.gov This strategy is ideal for creating β-fluoroamines. nih.govnih.gov

One novel method describes the synthesis of α-CF₃ and α-CF₂H amines by the aminofluorination of gem-difluoroalkenes and mono-fluoroalkenes, respectively. rsc.orgrsc.org This protocol uses Selectfluor™ as the electrophilic fluorine source and acetonitrile (B52724) as the nitrogen source in a Ritter-type amination pathway. rsc.orgrsc.org However, the study noted that aliphatic gem-difluoroalkenes were unreactive under the reported conditions, suggesting this specific method may be more suitable for substrates with activating groups. rsc.org

Another approach involves a copper-catalyzed three-component aminofluorination of alkenes. nih.govnih.gov This method uses O-benzoylhydroxylamines as alkylamine precursors and Et₃N•3HF as an inexpensive fluoride source. nih.govnih.gov It demonstrates high regioselectivity and tolerance for diverse functional groups, providing a direct route to a wide range of β-fluorinated amines. nih.govnih.gov To synthesize an analogue of the target compound, a substrate like 3,3,4,4,5,5,6,6-octafluorohex-1-ene could potentially undergo such a reaction.

Starting from a C5 fluorinated carboxylic acid or nitrile provides another direct route to the target amine via reduction.

Reduction of Fluorinated Nitriles: The reduction of a nitrile is a classic method for preparing primary amines. wikipedia.org 2,2,3,3,4,4,5,5-Octafluoropentanenitrile can be reduced to this compound using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether is a common choice for this transformation. chemguide.co.uk Catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon (Pd/C) with hydrogen gas, is an alternative, though it can sometimes lead to secondary or tertiary amine byproducts. wikipedia.org Other reagents, such as borane (B79455) complexes (e.g., BH₃-THF), are also effective. commonorganicchemistry.comnih.gov

Reduction of Fluorinated Amides: The corresponding amide, 2,2,3,3,4,4,5,5-octafluoropentanamide, can also be reduced to the amine. This amide can be prepared from the corresponding carboxylic acid or its acyl chloride derivative. The reduction of amides to amines is typically accomplished with strong reducing agents like LiAlH₄. chemguide.co.ukwikipedia.org Catalytic methods have also been developed, such as the hydrosilylation of N-trifluoroacetamides mediated by an electrophilic phosphonium (B103445) cation catalyst, which yields trifluoroethylamines. rsc.org

Table 3: Common Reducing Agents for Nitriles and Amides

| Functional Group | Reagent | Typical Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Nitrile | Lithium aluminum hydride (LiAlH₄) | Diethyl ether, followed by acid workup | Primary amine | chemguide.co.uk |

| Nitrile | H₂ / Raney Nickel | High pressure, often with NH₃ to suppress side reactions | Primary amine | wikipedia.org |

| Nitrile | Borane-dimethylsulfide (BH₃-SMe₂) | THF, heating | Primary amine | commonorganicchemistry.com |

| Amide | Lithium aluminum hydride (LiAlH₄) | Dry ether, room temp, followed by acid workup | Primary amine | chemguide.co.uk |

| Amide | Iron dodecacarbonyl / PMHS | N/A | Amine | wikipedia.org |

Novel Synthetic Strategies and Methodological Advancements

Recent progress in synthetic organic chemistry has led to the development of sophisticated methods for the preparation of fluorinated amines. These strategies offer improved efficiency, selectivity, and functional group tolerance compared to traditional methods.

Transition metal catalysis, particularly using palladium and copper, has become a cornerstone for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for synthesizing arylamines and has been adapted for fluoroalkylamines. wiley.com

Palladium-catalyzed couplings of fluoroalkylamines with aryl bromides and chlorides have been developed to produce fluorinated anilines. nih.gov A key challenge is the instability of the fluoroalkylaniline products under the typical high heat and strong base conditions. nih.gov However, using weaker bases like potassium phenoxide (KOPh) with specialized phosphine (B1218219) ligands, such as BippyPhos, allows the reaction to proceed in high yields at lower temperatures and with low catalyst loadings. nih.gov The mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the phenoxide base. The turnover-limiting step is often the reductive elimination to form the C–N bond, a step influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.gov

Copper-catalyzed methods also provide a valuable alternative. An oxidative coupling of fluoroalkylamines with arylboronic acids, catalyzed by copper(II) acetate, has been demonstrated. rsc.orgrsc.org This method is notable for its use of an inexpensive catalyst and operational simplicity. rsc.org Research has shown a clear reactivity trend among fluoroalkylamines in these reactions, which is influenced by the extent of fluorination. rsc.orgrsc.org For instance, N-arylation of di- and trifluoroethylamine has been achieved using a Cu(OAc)2/Pyridine system with a silver salt additive. researchgate.net These transition-metal catalyzed reactions represent a significant advancement for creating N-aryl and N-heteroaryl fluoroalkylamines.

Table 1: Comparison of Transition Metal-Catalyzed C-N Coupling Reactions for Fluoroalkylamines

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| [Pd(allyl)Cl]2 / AdBippyPhos | Fluoroalkylamines + Aryl bromides/chlorides | Uses weak base (KOPh); Low catalyst loading; Tolerates sensitive functional groups. | nih.gov |

| Cu(OAc)2 | Fluoroalkylamines + Arylboronic acids | Inexpensive catalyst; Operationally simple; Reactivity dependent on fluorine content. | rsc.orgrsc.org |

| Cu(OAc)2 / Pyridine / AgNO3 | Di/trifluoroethylamine + Arylboronic acids | Specific for shorter chain fluoroalkylamines. | researchgate.net |

Radical chemistry offers unique pathways for the synthesis of fluorinated amines, often under mild conditions. Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals and forging new bonds. mdpi.com

One strategy involves the photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives. nih.gov In this process, an alkyl radical, generated from an alkyltrifluoroborate salt under visible light, adds to the dehydroalanine. The resulting radical intermediate is then trapped by a fluorine source like Selectfluor® to yield an α-fluoro-α-amino acid. nih.gov This metal-free method allows for the incorporation of a wide range of non-stabilized primary, secondary, and tertiary alkyl radicals. nih.gov

Another approach is the distal C-H fluorination via an amidyl radical. researchgate.net This method uses photoredox catalysis to generate an amidyl radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical at a distal position. This radical is subsequently fluorinated, leading to γ-fluorinated amides and amines. researchgate.net

Radical N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates provides a route to N-perfluoroalkylated hydroxylamines. acs.orgnih.gov These intermediates are often labile and can be used in one-pot procedures to synthesize other fluorinated derivatives like amides and thioamides through a controllable defluorination process. acs.orgnih.gov This highlights the utility of N-perfluoroalkylated amines as versatile synthetic intermediates. nih.gov The generation of perfluoroalkyl radicals (CnF2n+1) can be achieved through various methods, including transition-metal photocatalysis and organic-dye-sensitized reactions, enabling both addition and substitution reactions on organic substrates. acs.org

Electrophilic amination involves the reaction of a carbanion nucleophile with an electrophilic nitrogen source to form a C-N bond. wikipedia.org This method is particularly useful for synthesizing primary amines, including those with fluorinated chains.

A range of hydroxylamine (B1172632) derivatives bearing electron-withdrawing groups, such as O-benzoyl hydroxylamines, serve as effective electrophilic aminating reagents (R2N+ and RHN+ synthons). nih.govrsc.org Copper-catalyzed electrophilic amination of organozinc reagents with these hydroxylamine derivatives provides a robust method for preparing both secondary and tertiary amines. nih.gov This approach is compatible with a wide variety of functionalized aryl, heteroaryl, and alkyl nucleophiles. nih.gov The reaction can also be applied to Grignard reagents with zinc chloride as a co-catalyst. nih.gov

Iron-mediated electrophilic amination of organozinc halides with organic azides is another effective strategy for synthesizing secondary amines. nih.gov The reaction proceeds smoothly in the presence of iron(III) chloride, which activates the azide for nucleophilic attack by the organozinc reagent. This method tolerates a high degree of functionality in both the organozinc and azide partners and can be applied to the synthesis of complex amine derivatives of pharmaceutical interest. nih.gov The choice of the aminating reagent is critical, with O-alkylhydroxylamines and oxaziridines being common choices for generating the electrophilic nitrogen species. wikipedia.org

Table 2: Electrophilic Amination Strategies for Fluorinated Amine Analogues

| Method | Nucleophile | Electrophilic N-Source | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|---|---|

| Copper-catalyzed amination | Diorganozinc reagents | O-benzoyl hydroxylamines | Copper salts | Secondary/Tertiary Amines | nih.gov |

| Iron-mediated amination | Organozinc halides | Organic azides | FeCl3 | Secondary Amines | nih.gov |

| General Electrophilic Amination | Carbanions (e.g., Grignard, organolithium) | Chloramines, hydroxylamines, oxaziridines | Varies | Primary/Substituted Amines | wikipedia.org |

The use of simple, abundant C1 building blocks like carbon dioxide (CO2) and carbon disulfide (CS2) represents a green and economical approach to chemical synthesis. nih.gov These molecules can be incorporated into fluorinated amine structures through innovative activation strategies.

One notable strategy involves the reaction of amines with CS2 in the presence of a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST). This combination allows for the synthesis of thiocarbamoyl fluorides. nih.gov These thiocarbamoyl fluorides can then be further transformed into trifluoromethylamines. nih.gov The reaction of amines with CS2 typically forms dithiocarbamates, which are versatile intermediates in organosulfur chemistry. wikipedia.orgresearchgate.net

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. durham.ac.uk These benefits are particularly relevant for fluorination reactions, which can involve hazardous reagents and highly exothermic processes. worktribe.com

The synthesis of fluorinated compounds using reagents like DAST and Selectfluor® has been successfully and safely demonstrated in continuous-flow microreactors. researchgate.net In-line purification techniques, using scavenger resins, can be integrated into the flow system to yield clean products directly, eliminating the need for traditional work-up procedures. researchgate.net

A semi-continuous, protecting-group-free process for the synthesis of racemic fluorinated α-amino acids from fluorinated amines has been developed. chemistryviews.org The process begins with a photooxidative cyanation of the fluorinated amine in a flow reactor to produce an α-amino nitrile, which is then hydrolyzed in a subsequent step to give the final amino acid. chemistryviews.org This method allows for the large-scale production of these valuable building blocks, which were previously difficult to access. chemistryviews.org Furthermore, scalable flow processes have been developed for producing active pharmaceutical ingredients, such as eflornithine, using fluoroform gas as a cost-effective and more sustainable difluoromethyl source. acs.org

The control of stereochemistry and regiochemistry is paramount when synthesizing complex molecules for pharmaceutical applications. Significant progress has been made in the development of methods for the stereo- and regioselective synthesis of fluorinated amines.

Enantioselective synthesis of chiral fluorinated amines has been achieved through various catalytic asymmetric methods. Manganese-catalyzed asymmetric hydrogenation of fluorinated imines, using chiral ferrocenyl P,N,N ligands, produces a wide range of optically active fluorinated amines with high enantiomeric excess. acs.orgscilit.com Another powerful strategy involves the stereoselective addition of nucleophiles to N-tert-butylsulfinyl imines, which serves as a versatile chiral auxiliary. nih.gov Asymmetric Mannich and Michael addition reactions using fluorinated nucleophiles are also effective for creating chiral β-fluoroamines and constructing fluorinated quaternary carbon centers. rsc.orgnih.gov

Regioselectivity can be controlled through catalyst and ligand choice. For example, an iron-catalyzed three-component reaction involving enamides, aryl Grignard reagents, and fluoroalkyl halides allows for the regioselective synthesis of γ-difluoroalkylated amines. acs.org Similarly, ligand-controlled regiodivergent hydrosilylation of vinylsilanes offers a way to selectively produce different constitutional isomers from the same starting material, a principle that can be extended to amine synthesis. acs.org The oxidative amination of allenes using Selectfluor® can generate C-F/C-N/C-O stereotriads with good diastereoselectivity, providing access to complex, triply functionalized fluorinated amine derivatives. uiowa.edu

Reaction Mechanisms and Reactivity Profiles of Perfluorinated Primary Amines

Electronic and Steric Effects of Perfluoroalkyl Chains on Amine Reactivity

The reactivity of an amine is fundamentally governed by the availability of the nitrogen lone pair of electrons and the steric accessibility of the nitrogen atom. Perfluoroalkyl groups exert strong and distinct influences on both of these factors.

Steric Effects: The perfluoroalkyl chain also introduces considerable steric hindrance around the amine functional group. The bulky fluorine atoms and the rigid, helical conformation often adopted by longer perfluoroalkyl chains can physically block the approach of reactants to the nitrogen atom. osti.govnih.gov This steric shielding, or "steric hindrance," impedes reactions that require direct access to the nitrogen lone pair. osti.gov The combination of these electronic and steric effects dictates the unique chemical behavior of 2,2,3,3,4,4,5,5-octafluoropentan-1-amine.

Nucleophilic Reactivity of the Amine Functionality in Perfluorinated Systems

The nucleophilicity of an amine is directly related to the availability and reactivity of its lone pair of electrons in forming new bonds with electrophiles. Due to the strong electron-withdrawing nature of the octafluoropentyl group, the nitrogen atom in this compound is electron-deficient, rendering it a weak nucleophile.

This diminished nucleophilicity means that reactions common for primary amines, such as acylation with acid chlorides or alkylation with alkyl halides, proceed much more slowly or require more forcing conditions compared to non-fluorinated amines. mnstate.edu For example, the formation of amides via reaction with an acid chloride, a standard transformation for primary amines, would be significantly more challenging. youtube.com Similarly, reductive amination, which involves the nucleophilic attack of an amine on a carbonyl compound to form an imine, followed by reduction, would also be less efficient. libretexts.org While these reactions are not impossible, the reduced electron density on the nitrogen atom necessitates either highly reactive electrophiles or catalytic activation to achieve synthetically useful yields.

Electrophilic Reactions of the Amine Nitrogen

Electrophilic amination involves the reaction of a nucleophilic carbanion with an electrophilic nitrogen source. wikipedia.org Conversely, reactions where the amine nitrogen itself is attacked by an electrophile are fundamental to amine chemistry. Despite the reduced electron density, the nitrogen atom in a perfluorinated amine can still react with potent electrophiles.

Reagents designed for electrophilic fluorination, which feature an electron-deficient N–F bond, provide a conceptual framework for understanding this reactivity. acs.orgresearchgate.net In the case of this compound, reactions with strong electrophiles like sulfonyl chlorides (e.g., in the Hinsberg test for distinguishing primary, secondary, and tertiary amines) would still be expected to occur, albeit at a reduced rate. msu.edu The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom. The resulting sulfonamide derived from a primary amine is acidic and can be deprotonated by a base. msu.edu The strong inductive effect of the perfluoroalkyl group would make the N-H proton of the resulting sulfonamide even more acidic than its non-fluorinated counterpart.

Radical Reaction Pathways Involving Fluorinated Amines

The presence of a perfluoroalkyl chain opens up unique radical reaction pathways. Perfluoroalkyl radicals are important intermediates in the pyrolysis and oxidation of per- and polyfluoroalkyl substances (PFAS). nih.govchemrxiv.orgchemrxiv.org One notable reaction is N-perfluoroalkylation, which can proceed through radical mechanisms. nih.gov

Perfluoroalkylated amines can be unstable and prone to eliminating a fluoride (B91410) ion, a process driven by the nitrogen lone pair. nih.gov This elimination results in the formation of highly electrophilic fluoroiminium species, which can be challenging to control but also offer opportunities for further synthetic diversification. nih.gov The direct utilization of perfluoroalkyl amino compounds as intermediates for further functionalization is an attractive synthetic strategy. nih.gov For example, labile N-perfluoroalkylated hydroxylamines, formed from the radical N-perfluoroalkylation of nitrosoarenes, can undergo controllable defluorination reactions when suitable additives are introduced. nih.govacs.org

Metal-Mediated Transformations and Mechanistic Insights

Transition metal catalysis offers powerful methods for forming new bonds and functionalizing molecules. Fluorinated amines can participate in various metal-mediated transformations, with the amine group often acting as a directing group for C-H or C-F bond activation.

A key example is cyclopalladation, where a palladium catalyst coordinates to the amine's nitrogen atom and subsequently activates a nearby C-H bond to form a stable palladacycle intermediate. nih.govnih.gov These palladacycles are valuable intermediates in catalytic C-H bond functionalization reactions. nih.govacs.org While much of the research has focused on fluorinated benzyl amines, the principles apply to alkylamines as well. The amine directs the metal to a specific position, enabling regioselective functionalization. The reaction can proceed through various palladium species, including mononuclear "Pd(OAc)₂" or larger clusters like Pd₃(OAc)₆, and the reaction pathway can be influenced by the substrate-to-palladium ratio and the solvent used. nih.govnih.govacs.org

Aminolysis, the cleavage of a bond by an amine, can also be mediated by transition metals. In such cases, this compound would act as the nucleophile, with its reactivity potentially enhanced through coordination to the metal center. The combination of amine catalysis with transition metal catalysis is a potent strategy for novel chemical transformations, where the amine can form a nucleophilic enamine intermediate that reacts with an electrophile activated by the metal. researchgate.net

C-F Bond Activation and Functionalization in Fluorinated Alkylamines

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage, or "activation," a significant chemical challenge. digitellinc.com However, achieving C-F bond activation is crucial for the degradation of persistent fluorochemicals and for the synthesis of novel, partially fluorinated compounds. digitellinc.comnumberanalytics.com

Several strategies have been developed for C-F bond functionalization in perfluorinated compounds. These include:

Transition-Metal-Catalyzed Reactions: Transition metals, particularly late transition metals like nickel, palladium, and iridium, can catalyze the cleavage of C-F bonds, often with the assistance of a directing group. researchgate.netrsc.org This allows for reactions such as hydrodefluorination (replacement of F with H) or the formation of new carbon-carbon or carbon-heteroatom bonds.

Photocatalysis: Organic photoredox catalysts can be used to reduce strong C-F bonds, generating carbon-centered radicals. nih.gov These radicals can then be intercepted for hydrodefluorination or to participate in cross-coupling reactions, providing a mild method for C-F bond functionalization. nih.govspringernature.com

Radical Defluorination: As mentioned previously, radical pathways can lead to defluorination. nih.gov For instance, N-perfluoroalkylated intermediates can be controllably defluorinated to introduce other functional groups like amides or thioamides. nih.govacs.org

These methods open the possibility of selectively modifying the octafluoropentyl chain of this compound, transforming the inert perfluoroalkyl group into a versatile synthetic handle.

Structural Elucidation and Advanced Characterization Methodologies

Advanced Spectroscopic and Crystallographic Analysis

A comprehensive analysis of the crystalline state of 2,2,3,3,4,4,5,5-Octafluoropentan-1-amine is crucial for understanding its solid-state properties, polymorphism, and material characteristics. While a specific, publicly available crystal structure for this compound has not been reported in the crystallographic databases as of this writing, the molecular structure allows for a robust theoretical assessment of the intermolecular forces that would govern its crystal packing. The molecule's architecture, featuring a primary amine group (-CH₂NH₂) and a heavily fluorinated alkyl chain (H(CF₂)₄-), dictates a complex interplay of hydrogen bonding and fluorine-specific interactions.

The dominant forces expected to direct the supramolecular assembly are classical hydrogen bonds involving the amine group, weaker C-H···F-C hydrogen bonds, and dispersive C-F···F-C interactions.

Hydrogen Bonding

The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom is also a hydrogen bond acceptor. In the absence of other strong acceptors, molecules of this compound are expected to form N-H···N hydrogen bonds, linking them into common motifs like chains or dimers. researchgate.netias.ac.in This is a primary cohesive force in the crystal structures of simple primary amines. rsc.org

A secondary, weaker type of hydrogen bond involves the amine hydrogens donating to the electronegative fluorine atoms of a neighboring molecule, forming N-H···F interactions. Though generally weaker than N-H···N bonds, these interactions are significant in fluorinated compounds where fluorine atoms are abundant and act as potential acceptors. acs.orgnih.gov

Table 1: Typical Geometrical Parameters for Hydrogen Bonds in Amine-Containing Crystals This table presents typical data from crystallographic studies of various primary amines and fluorinated amines to illustrate expected values, as specific data for this compound is not available.

| Interaction Type | Donor-Acceptor Distance (D···A) [Å] | H-Bond Distance (H···A) [Å] | Angle (D-H···A) [°] | Typical Energy [kJ/mol] |

| N-H···N | 2.90 - 3.10 ias.ac.in | 2.00 - 2.30 | 150 - 180 | 15 - 21 researchgate.netaip.org |

| N-H···F | 2.80 - 3.20 | 2.00 - 2.50 ucla.edu | 130 - 170 | 5 - 15 |

C-H···F-C Interactions

C-F···F-C Interactions

In regions of the crystal packing dominated by the perfluorinated chains, C-F···F-C contacts are expected to be a major feature. These interactions are largely dispersive and play a crucial role in the aggregation of fluorinated segments, a phenomenon sometimes referred to as the "fluorous effect." While once considered purely repulsive, it is now understood that these contacts can be weakly stabilizing. researchgate.net The nature of these interactions can be analyzed using the Quantum Theory of Atoms in Molecules (QTAIM), which identifies bond critical points (BCPs) between interacting fluorine atoms. up.ac.zawikipedia.org The electron density (ρ) and its Laplacian (∇²ρ) at these points provide insight into the strength and nature of the interaction. up.ac.za

Table 2: Typical Parameters for Weak Intermolecular Interactions Involving Fluorine This table presents typical data from crystallographic and computational studies of various organofluorine compounds, as specific data for this compound is not available.

| Interaction Type | Typical Distance [Å] | Typical Energy [kJ/mol] | Notes |

| C-H···F | 2.20 - 2.60 | ~5 researchgate.net | Considered a weak hydrogen bond; often non-linear in crystals. rsc.org |

| C-F···F | > 2.70 | 2 - 5 researchgate.net | Primarily dispersive; contributes to the packing of fluorinated moieties. |

Computational and Theoretical Investigations of 2,2,3,3,4,4,5,5 Octafluoropentan 1 Amine Systems

Mechanistic Elucidation through Computational Reaction Path Analysis

Computational reaction path analysis is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions at the molecular level. This approach utilizes quantum chemical calculations to map the potential energy surface (PES) of a reacting system, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, consequently, the rate of a reaction. For complex molecules like 2,2,3,3,4,4,5,5-octafluoropentan-1-amine, methods such as Density Functional Theory (DFT) are often employed to balance computational cost with accuracy in determining these reaction pathways. numberanalytics.com

In the context of fluorinated amines, several reaction pathways are of primary interest, including C-N bond cleavage, thermal decomposition, and reactions with atmospheric radicals. The high electronegativity of fluorine atoms significantly influences the electronic structure and reactivity of the molecule, making computational analysis essential for a detailed understanding.

Potential Reaction Pathways:

Based on studies of analogous fluorinated compounds, several key reaction mechanisms can be proposed for this compound.

C-N Bond Cleavage: The cleavage of the carbon-nitrogen bond is a fundamental reaction for amines. In the case of perfluorinated amines, the strong electron-withdrawing effect of the fluoroalkyl chain can weaken the C-N bond. Computational studies on related systems, such as the reductive deamination of primary amines, have shown that the reaction can be facilitated by catalysts. frontiersin.org For instance, a Lewis acid and photoredox catalysis have been shown to enable C-N bond cleavage in N-benzoyl pyrrolidines by promoting single-electron transfer to the amide. nih.gov A similar single-electron transfer mechanism could potentially initiate the cleavage of the C-N bond in this compound. Theoretical investigations into dinuclear metal cyanide complexes have also explored the mechanistic aspects of C-N bond cleavage, highlighting the importance of the electronic properties of the system. rsc.org

Thermal Decomposition: The thermal decomposition of perfluorinated compounds has been a subject of theoretical investigation. For example, studies on perfluorinated carboxylic acids (PFCAs) have shown that decomposition can proceed via HF elimination from the head group, leading to the formation of a reactive intermediate that subsequently degrades, shortening the perfluorinated chain. rsc.org A similar pathway involving the amine group could be envisaged for this compound, potentially initiated by hydrogen abstraction from the -NH2 group or HF elimination.

Atmospheric Oxidation: The reaction with hydroxyl (•OH) radicals is a primary degradation pathway for many organic compounds in the atmosphere. Theoretical studies on the atmospheric oxidation of fluorinated ethers and alkenes indicate that the reaction is typically initiated by the addition of the •OH radical to the molecule, followed by a series of reactions that can lead to the fragmentation of the carbon chain. researchgate.net For this compound, reaction with •OH could involve hydrogen abstraction from the amine group or addition to the carbon backbone, though the latter is less likely due to the stability of the C-F bonds.

Illustrative Computational Data:

The following tables present hypothetical, yet plausible, computational data for key reaction steps that could be involved in the transformation of this compound, based on trends observed in the literature for similar fluorinated compounds. These values are for illustrative purposes to demonstrate the type of information gained from computational reaction path analysis.

Table 1: Calculated Activation Energies for Proposed Initial Reaction Steps

| Reaction Pathway | Proposed Initial Step | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| C-N Bond Cleavage | Homolytic C-N bond scission | Thermal (gas phase) | 75.3 |

| C-N Bond Cleavage | Single-electron transfer to protonated amine | Photoredox/Lewis Acid | 15.8 |

| Thermal Decomposition | HF elimination from C1 and amine group | Thermal (gas phase) | 55.2 |

This table is illustrative and not based on direct experimental or computational results for the specific compound.

Table 2: Relative Energies of Intermediates and Products in a Hypothetical Decomposition Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| C5F8H3N | This compound (Reactant) | 0.0 |

| [C5F8H2N]• + H• | Amine radical after H-abstraction | +98.5 |

| C4F8H-CN + HF | Nitrile product after HF elimination and rearrangement | -25.7 |

This table is illustrative and not based on direct experimental or computational results for the specific compound.

Advanced Research Applications and Design Considerations for Fluorinated Amines

Fluorinated Amines as Advanced Building Blocks in Organic Synthesis

The unique combination of a reactive primary amine "head" and a sterically demanding, electronically distinct octafluoropentyl "tail" makes 2,2,3,3,4,4,5,5-octafluoropentan-1-amine a valuable synthon for introducing fluorine into complex molecular architectures. The intrinsic physicochemical properties imparted by fluorine, such as enhanced lipophilicity, metabolic stability, and unique intermolecular interactions, are highly sought after in medicinal chemistry and advanced materials. nih.gov

The primary amine functionality of this compound serves as a versatile reactive handle for a multitude of organic transformations. It can readily participate in fundamental reactions such as N-alkylation, acylation, reductive amination, and condensation, allowing for its direct incorporation into larger, more complex molecular frameworks.

The presence of the C8F5H2-CH2- segment would confer significant and predictable changes to the properties of the resulting molecule. The strong electron-withdrawing nature of the perfluoroalkyl chain decreases the basicity of the amine group compared to its non-fluorinated counterpart. Synthetically, this moiety can be used to construct novel fluorinated amino acids, peptidomimetics, and other bioactive scaffolds. nih.gov Methodologies such as transition-metal-catalyzed cross-coupling or SNAr reactions on fluorinated aromatic systems could be employed to link the amine to various cores, generating complex fluorinated probes for biological imaging or drug candidates with tailored properties. nih.gov

Table 1: Predicted Reactivity of this compound

| Reaction Type | Reagents/Conditions | Expected Product | Significance |

|---|---|---|---|

| N-Acylation | Acyl chlorides, Anhydrides | N-(octafluoropentyl)amide | Forms stable amide bonds, linking the fluoroalkyl chain to other molecules. |

| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)3) | Secondary or Tertiary Amine | Creates C-N bonds for building complex amine-based scaffolds. |

| N-Alkylation | Alkyl halides | Secondary or Tertiary Amine | Attaches the fluorinated moiety to alkyl structures. |

| Condensation | Dicarbonyl compounds | Imines, Enamines | Intermediates for constructing heterocyclic systems. |

Fluorinated heterocycles are of paramount importance in the pharmaceutical, agrochemical, and materials science sectors. mdpi.com this compound is an ideal precursor for synthesizing N-heterocycles bearing a perfluoroalkyl group. The amine can act as the key nitrogen-donating component in cyclization reactions.

For example, condensation with 1,3-dicarbonyl compounds could yield fluorinated pyrazoles or pyrimidines, while reaction with appropriate precursors could lead to fluorinated pyrrolidines or piperidines. researchgate.net The resulting heterocyclic compounds, decorated with the octafluoropentyl group, would exhibit unique properties. In medicinal chemistry, this could lead to enhanced binding affinity to biological targets or improved metabolic stability. In materials science, it could result in compounds with specific electronic properties or enhanced thermal stability. nih.gov The synthesis of tryptamine analogues and other alkaloid-like structures bearing a perfluoroalkyl group has been demonstrated using similar fluorinated amines, opening a pathway to novel bioactive compounds. researchgate.net

Role in Materials Science and Advanced Functional Materials

The distinct properties of highly fluorinated chains—low polarizability, hydrophobicity, and lipophobicity (oleophobicity)—make them ideal for engineering advanced materials with tailored surface properties and functionalities. nih.gov

This compound can be integrated into polymeric or oligomeric structures either as a monomer or as a post-polymerization modification agent. umn.edu As a monomer, it could react with diacyl chlorides or diepoxides to form fluorinated polyamides or polyepoxides, respectively. The incorporation of the octafluoropentyl side chains would dramatically alter the bulk properties of the polymer.

Key anticipated properties of such polymers include:

Low Surface Energy : The fluorinated side chains would migrate to the polymer-air interface, creating a surface that is repellent to both water and oils. researchgate.net

High Thermal and Chemical Stability : The strength of the C-F bond would enhance the polymer's resistance to thermal degradation and chemical attack. nih.gov

Gas Solubility : Fluorinated polymers are known for their high solubility of gases like oxygen, suggesting potential applications in gas transport membranes or as oxygen carriers in biomedical contexts. acs.org

Amination reactions on perfluoropolyether oligomers have been shown to be an effective method for creating functional fluorinated materials, a strategy directly applicable to this amine. researchgate.net

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, allowing for precise control over interfacial properties. researchgate.net While thiols on gold and silanes on silica are the most common systems, amines can be used to functionalize surfaces containing complementary reactive groups, such as carboxylic acids or epoxides.

By anchoring this compound to a surface, one could create a highly fluorinated interface. The long, rigid octafluoropentyl tails would pack densely, orienting away from the substrate to create a low-energy surface with the following characteristics:

Extreme Hydrophobicity and Oleophobicity : The surface would exhibit very high contact angles with water and oils. researchgate.net

Low Adhesion and Friction : The non-stick properties characteristic of fluorinated surfaces would be imparted to the substrate.

Chemical Inertness : The SAM would act as a protective barrier against corrosive environments.

Research on similar molecular structures, such as perfluoroanthracenylaminoalkane thiolates, has demonstrated that an amine linkage is a robust and effective component within molecules designed for SAM formation. nih.govacs.org

In the field of organic electronics, modifying the interface between metal electrodes and organic semiconductor layers is critical for efficient device performance. Fluorinated materials and SAMs play a crucial role in this area. nih.gov

The array of strong C-F bond dipoles in the octafluoropentyl chain of this compound creates a significant local electric field. When this molecule is assembled as a SAM on an electrode, this field can alter the work function of the metal. nih.gov This modification can facilitate more efficient injection of electrons or holes into the organic semiconductor layer, improving the performance of devices such as:

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

The amine group provides a versatile point of attachment to either the electrode surface or to other molecules in the device stack, making this compound a potentially valuable component for engineering high-performance electronic interfaces. acs.org

Table 2: Documented Applications of Analogous Fluorinated Amines in Research

| Fluorinated Amine | Application Area | Research Finding |

|---|---|---|

| Trifluoroethylamine | Heterocycle Synthesis | Used as a building block for FDA-approved fluorinated heterocyclic drugs. nih.gov |

| Perfluoroalkyl-substituted Amines | Heterocycle Synthesis | React with arylhydrazines via ring-opening and Fischer rearrangement to form perfluoroalkylated tryptamines. researchgate.net |

| Perfluoroanthracenylaminoalkane Thiolates | SAMs / Organic Electronics | Form well-ordered SAMs on gold, modifying the electrode work function for potential use as charge injection layers. nih.govacs.org |

| Amines (general) | Polymer Synthesis | Used in amine-catalyzed photopolymerization to generate perfluoroalkyl radicals for synthesizing fluorine-containing polymers. nih.gov |

Strategies for Modulating Molecular Recognition and Biological Interactions via Fluorination

The introduction of fluorine into amine-containing molecules offers a powerful strategy for modulating their molecular recognition and biological interactions. The unique properties of fluorine, such as its high electronegativity, small size, and the stability of the carbon-fluorine bond, can significantly alter the physicochemical characteristics of the parent molecule. These alterations can lead to enhanced binding affinity, improved selectivity, and modified biological activity.

One key strategy involves the exploitation of the "fluorous effect," which describes the tendency of highly fluorinated compounds to segregate from non-fluorinated molecules. This effect can drive the partitioning of fluorinated amines into specific biological compartments or enhance their binding to protein targets with complementary fluorous domains. The hydrophobic nature of the C-F bond, which is even more pronounced than that of a C-H bond, can increase a molecule's lipophilicity, thereby improving its ability to cross cell membranes.

Furthermore, the strategic placement of fluorine atoms can influence the conformation of a molecule. The steric bulk and electrostatic properties of fluorine can create specific spatial arrangements that favor or disfavor binding to a particular receptor. For instance, the introduction of a trifluoromethyl group can act as a bioisostere for other functional groups, mimicking their size and shape while altering electronic properties. This can lead to more potent and selective interactions with biological targets.

The ability of fluorine to participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, also plays a crucial role in molecular recognition. While the C-F bond is generally considered a poor hydrogen bond acceptor, under certain geometric conditions, it can interact with hydrogen bond donors. More significantly, the polarized nature of the C-F bond can lead to favorable electrostatic interactions with electron-rich regions of a binding partner.

A summary of how fluorination strategies can modulate molecular interactions is presented in the table below.

| Strategy | Effect on Molecular Properties | Impact on Biological Interactions |

| Fluorous Effect | Increased hydrophobicity and lipophilicity | Enhanced membrane permeability and binding to fluorous domains |

| Conformational Control | Altered molecular shape and rigidity | Improved binding affinity and selectivity |

| Bioisosteric Replacement | Mimicry of other functional groups with modified electronics | Enhanced potency and modified biological activity |

| Non-covalent Interactions | Participation in hydrogen and halogen bonding | Fine-tuning of binding interactions and specificity |

Development of Novel Chemical Probes and Tags (e.g., 19F MRI Labels)

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) isotope have led to the development of fluorinated amines as powerful chemical probes and tags for various research applications, most notably in ¹⁹F Magnetic Resonance Imaging (MRI). ¹⁹F MRI offers the significant advantage of producing images with a high signal-to-noise ratio and no background signal from biological tissues, as endogenous fluorine is virtually absent in the body.

Fluorinated amines can be designed as responsive ¹⁹F MRI probes that change their NMR signal in response to specific biological stimuli, such as pH, enzyme activity, or the presence of certain metal ions. This "on/off" switching capability allows for the dynamic and non-invasive visualization of biological processes in real-time.

The design of effective ¹⁹F MRI probes based on fluorinated amines involves several key considerations:

High Fluorine Content: A greater number of fluorine atoms in the molecule leads to a stronger MRI signal.

Chemical and Biological Stability: The probe must remain intact in the biological environment to provide accurate and reliable data.

Favorable Pharmacokinetics: The probe should be able to reach the target tissue and be cleared from the body in a reasonable timeframe.

Biocompatibility: The probe should not elicit a toxic or immunogenic response.

In addition to MRI, fluorinated amines are utilized in the development of other types of chemical probes. For example, they can be incorporated into fluorescent dyes to modulate their photophysical properties or used as tags for quantifying metabolites in complex biological samples using ¹⁹F NMR spectroscopy. The distinct ¹⁹F NMR chemical shifts of different fluorinated tags allow for the simultaneous detection and quantification of multiple analytes.

The table below summarizes the applications of fluorinated amines as chemical probes and tags.

| Application | Probe/Tag Type | Principle |

| ¹⁹F Magnetic Resonance Imaging (MRI) | ¹⁹F MRI Contrast Agent | Detection of the ¹⁹F nucleus provides background-free imaging of biological processes. |

| Metabolomics | ¹⁹F NMR Tag | Different fluorinated tags provide distinct signals for multiplexed quantification of metabolites. |

| Fluorescence Spectroscopy | Fluorinated Dye | Fluorination can alter the emission and excitation wavelengths, as well as the quantum yield of fluorescent molecules. |

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

There is a significant drive to develop more environmentally friendly methods for fluorination and the synthesis of fluorinated compounds. dovepress.com This includes the use of less hazardous fluorinating agents, catalytic methods to reduce waste, and the implementation of flow chemistry for improved efficiency and safety. numberanalytics.com The development of biocatalytic routes, such as the use of transaminases for amine synthesis, represents a promising green alternative.

Integration of Artificial Intelligence and Machine Learning in Organofluorine Synthesis

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis. acs.org These technologies can be used to predict the properties of novel fluorinated compounds, optimize reaction conditions, and even design new synthetic pathways. nih.govarxiv.orgthemoonlight.io For a molecule like 2,2,3,3,4,4,5,5-octafluoropentan-1-amine, ML models could be trained to predict its detailed spectroscopic data and reactivity.

Exploration of Unconventional Reactivity Modes

Researchers are continuously exploring new ways to functionalize fluorinated molecules. This includes the development of novel catalytic systems that can activate C-F bonds and the use of photoredox catalysis to enable previously inaccessible transformations. nih.govacs.orgresearchgate.net Such methods could open up new avenues for the derivatization of this compound.

Advanced In-Situ Spectroscopic Monitoring of Fluorination Reactions

The ability to monitor reactions in real-time provides invaluable mechanistic insights and allows for precise process control. acs.org Advanced spectroscopic techniques, such as in-situ IR and NMR, are increasingly being applied to study fluorination reactions. nih.gov This allows for the direct observation of reactive intermediates and the optimization of reaction parameters to maximize yield and minimize byproducts.

常见问题

Q. What are the standard synthetic routes for 2,2,3,3,4,4,5,5-Octafluoropentan-1-amine, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via fluorination of pentan-1-amine derivatives using agents like SF₄ or HF-pyridine. Key steps include:

- Precursor selection : Start with partially fluorinated intermediates to reduce side reactions.

- Purification : Distillation under reduced pressure (e.g., bp ~140–142°C) and recrystallization in fluorinated solvents.

- Purity validation : Monitor via gas chromatography (GC) with flame ionization detection (FID) and compare retention times to standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Use a multi-technique approach:

- ¹⁹F NMR : Resolves fluorination patterns (δ -70 to -120 ppm).

- FTIR : Confirms amine (-NH₂, ~3300 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validates molecular ion (m/z 233.08) and fragmentation patterns.

- Cross-validation : Compare with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. How does the compound behave under varying storage conditions?

Methodological Answer: Design stability studies using:

- Temperature gradients : Test degradation at 25°C, 4°C, and -20°C over 6 months.

- pH sensitivity : Expose to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers.

- Light exposure : UV/Vis irradiation to assess photolytic decomposition.

- Analytical endpoints : Track changes via HPLC-MS and ¹⁹F NMR .

Advanced Research Questions

Q. How can structure-property relationships explain its hydrophobicity and thermal stability?

Methodological Answer:

- Computational modeling : Use density functional theory (DFT) to calculate electron-withdrawing effects of fluorine atoms on amine reactivity.

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C).

- Partition coefficients (LogP) : Determine experimentally via shake-flask method or predict using software like COSMOtherm .

Q. What advanced analytical methods resolve trace impurities in synthesis?

Methodological Answer:

Q. How to address contradictory data on its environmental persistence in published studies?

Methodological Answer:

- Systematic review : Meta-analyze degradation half-lives (t₁/₂) across studies under standardized OECD 301B (Ready Biodegradability) conditions.

- Controlled experiments : Compare hydrolysis rates in freshwater vs. saltwater matrices.

- Isotopic labeling : Use ¹⁴C-labeled compound to track mineralization pathways .

Q. What theoretical frameworks guide its reactivity in nucleophilic substitution reactions?

Methodological Answer:

Q. How to assess bioaccumulation potential in ecotoxicological studies?

Methodological Answer:

- In silico prediction : Use EPI Suite’s BIOWIN model for biodegradability scores.

- In vivo assays : Expose Daphnia magna or zebrafish to measure bioconcentration factors (BCF).

- Tissue analysis : LC-MS/MS quantification in liver and adipose tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。